

Application Note: Evaluating Anxiolytic Activity of TP003 using the Elevated Plus Maze

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TNO003

Cat. No.: B12399829

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the anxiolytic properties of TP003, a GABA-A receptor partial agonist, using the elevated plus maze (EPM) behavioral model in rodents.

Introduction

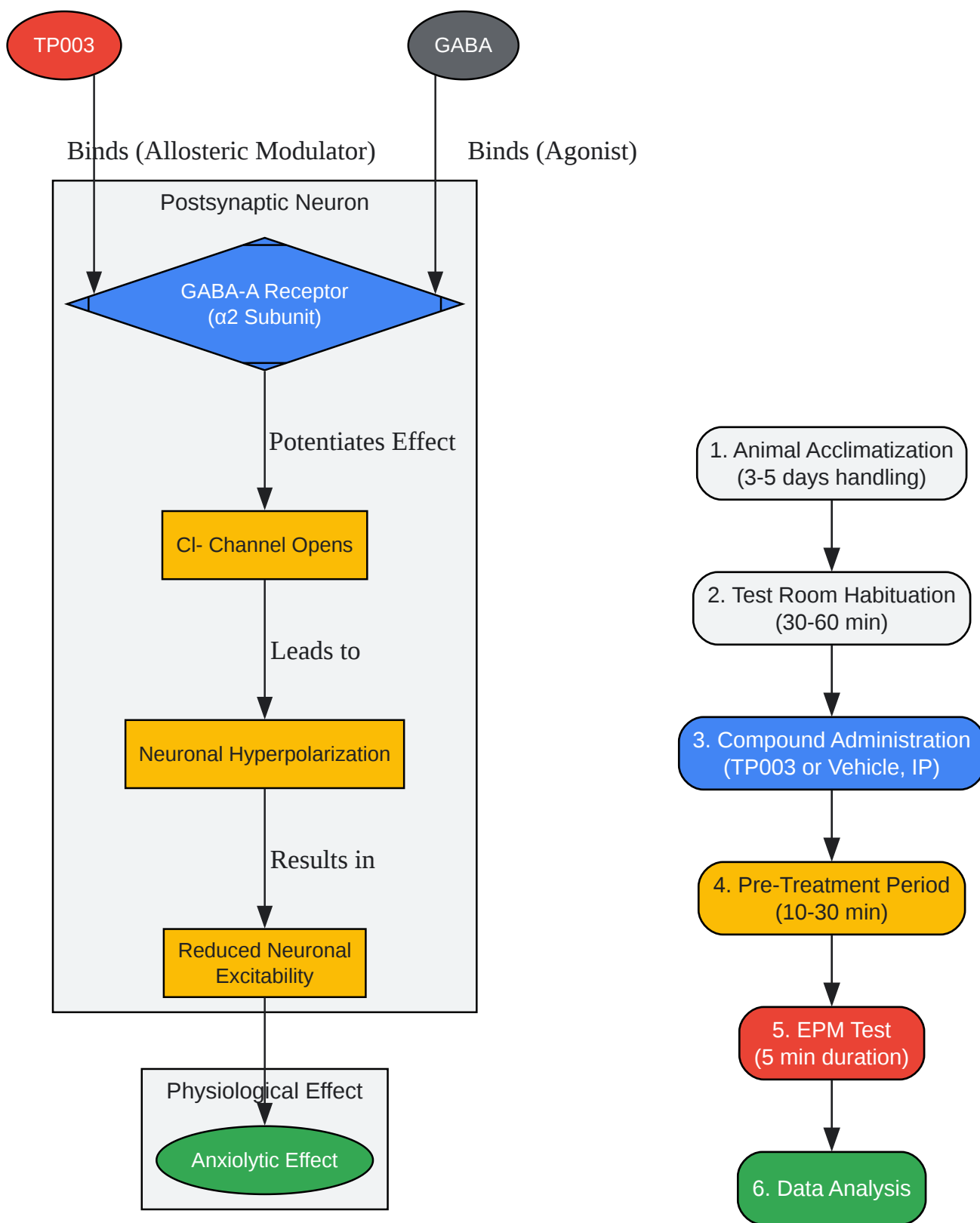
The elevated plus maze (EPM) is a widely utilized behavioral assay to investigate anxiety-like behaviors in rodents[1]. The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces[2][3]. Anxiolytic compounds typically increase the exploration of the open arms of the maze, measured by the time spent in and the number of entries into the open arms[2].

TP003 is a non-selective partial agonist at the benzodiazepine site of the γ -aminobutyric acid type A (GABA-A) receptor[4][5][6]. Research indicates that TP003 produces anxiolytic-like effects in rodents, primarily through its action at GABA-A receptors containing the $\alpha 2$ subunit[4][6][7]. This makes the EPM an ideal assay for characterizing the anxiolytic potential of TP003.

TP003 Mechanism of Action

TP003 potentiates the effect of GABA at the GABA-A receptor, which is a ligand-gated chloride ion channel. By binding to the benzodiazepine site on the receptor complex, specifically on subtypes containing the $\alpha 2$ subunit, TP003 enhances the GABA-induced influx of chloride ions.

This leads to hyperpolarization of the neuron, reducing its excitability and resulting in an anxiolytic effect. While TP003 also interacts with $\alpha 1$ and $\alpha 3$ subunits, which are associated with sedation and muscle relaxation respectively, its anxiolytic properties are primarily attributed to its modulation of $\alpha 2$ -containing GABA-A receptors[4][6][8][9].



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